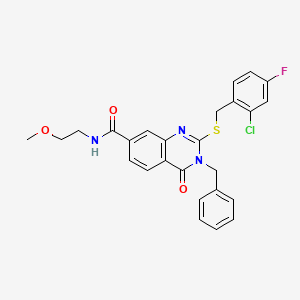

3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O3S/c1-34-12-11-29-24(32)18-8-10-21-23(13-18)30-26(35-16-19-7-9-20(28)14-22(19)27)31(25(21)33)15-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHXUUPKHOWXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 512 g/mol. The structural features include a benzyl group, a chloro-fluorobenzyl thio group, and a methoxyethyl substituent, which may contribute to its biological properties.

1. Antidiabetic Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, derivatives from the quinazoline class have shown promising IC₅₀ values against α-glucosidase, suggesting potential as antidiabetic agents .

2. Anticancer Activity

Quinazolines are known for their anticancer properties. In vitro studies have demonstrated that various derivatives exhibit cytotoxic effects on several cancer cell lines. The antiproliferative activity of quinazoline derivatives has been correlated with their ability to inhibit specific kinases involved in cancer progression.

In a study evaluating the growth-inhibiting activity of related quinazolines, compounds showed moderate inhibitory effects in low micromolar ranges against multiple cancer cell lines . The presence of specific substituents was found to enhance or diminish this activity.

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets and pathways:

- α-glucosidase Inhibition : The compound's structure allows it to bind effectively within the active site of α-glucosidase, disrupting carbohydrate metabolism and potentially lowering postprandial glucose levels.

- Kinase Inhibition : Some studies suggest that quinazoline derivatives can act as kinase inhibitors, affecting pathways critical for tumor growth and survival. This has been illustrated by the binding affinity of certain derivatives to various kinases with ΔT_m values comparable to established inhibitors .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives:

- Case Study on Antidiabetic Effects : A study demonstrated that a series of quinazoline derivatives significantly reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity .

- Case Study on Anticancer Activity : Another investigation reported that specific quinazoline compounds induced apoptosis in MCF-7 breast cancer cells through modulation of apoptotic pathways and cell cycle arrest .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Compounds similar to 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline have been studied for their potential to inhibit cancer cell growth. The quinazoline scaffold is known for its ability to interact with various biological targets involved in cancer progression, making it a promising candidate for further research in anticancer drug development .

- Antimicrobial Properties : Research indicates that derivatives of quinazoline compounds exhibit antimicrobial activity against a range of pathogens. This compound may have similar properties, allowing it to be explored as a new antimicrobial agent .

- Enzyme Inhibition : The structure of this compound suggests it could act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and inflammation. Studies on related compounds have shown promising results in enzyme inhibition, which could be replicated with this compound .

Organic Synthesis Applications

- Building Block for Synthesis : The compound's complex structure makes it a valuable intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical transformations allows chemists to utilize it as a starting material for synthesizing new compounds with desired biological activities .

- Functionalization Reactions : The presence of multiple functional groups in the molecule provides opportunities for functionalization reactions, enabling the development of tailored compounds with specific properties. This versatility is crucial in the pharmaceutical industry where custom synthesis is often required .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of quinazoline derivatives on various cancer cell lines. The results demonstrated that modifications on the quinazoline core significantly enhanced cytotoxicity against certain cancer types, suggesting that similar modifications could be explored with 3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain structural features increased antibacterial activity, which could inform future studies involving this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.